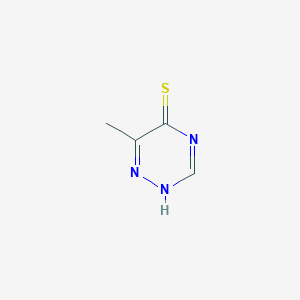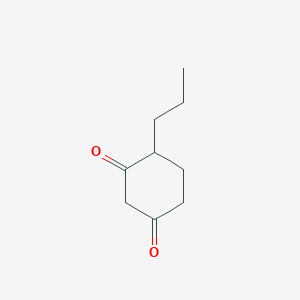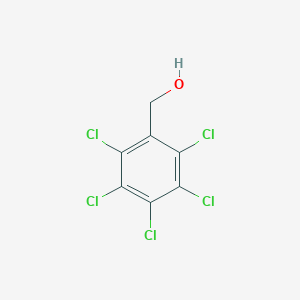
(2,3,4,5,6-Pentachlorophenyl)methanol
Overview
Description
Preparation Methods
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanol typically involves the chlorination of benzyl alcohol. One common method includes the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product .
Industrial production methods may involve the use of more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
(2,3,4,5,6-Pentachlorophenyl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,3,4,5,6-Pentachlorophenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
Comparison with Similar Compounds
(2,3,4,5,6-Pentachlorophenyl)methanol can be compared with other similar compounds, such as:
2,3,4,5,6-Pentachlorobenzaldehyde: This compound is an oxidation product of this compound and shares similar structural features but differs in its reactivity and applications.
2,3,4,5,6-Pentachlorotoluene: A reduction product of this compound, it has different chemical properties and uses.
2,3,4,5,6-Pentachlorophenol: Another chlorinated aromatic compound, it is used primarily as a pesticide and wood preservative.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
16022-69-8 |
|---|---|
Molecular Formula |
C7H3Cl5O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI Key |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
melting_point |
193°C |
Key on ui other cas no. |
16022-69-8 |
physical_description |
Solid |
solubility |
7.13e-06 M 0.002 mg/mL at 20 °C |
Synonyms |
(2,3,4,5,6-pentachlorophenyl)methanol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
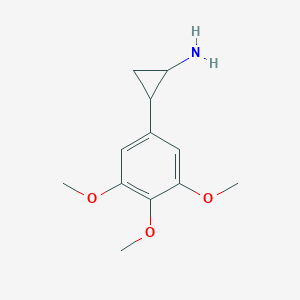
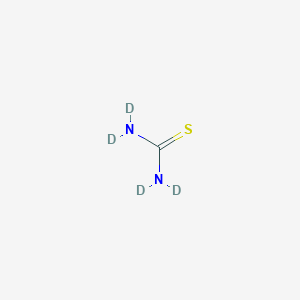
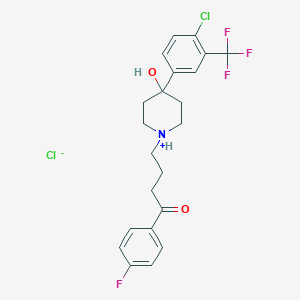
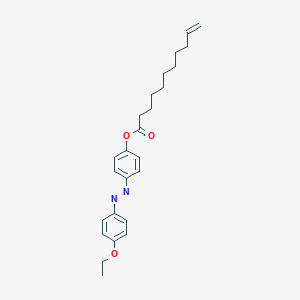
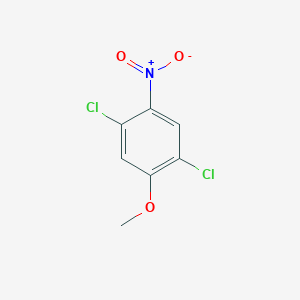
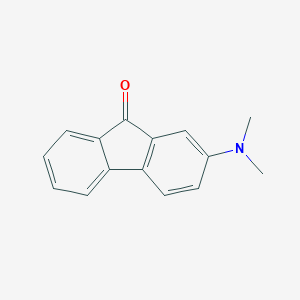


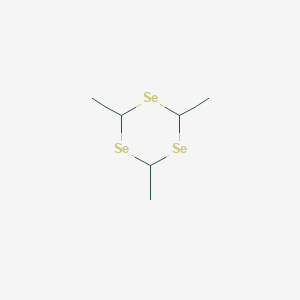
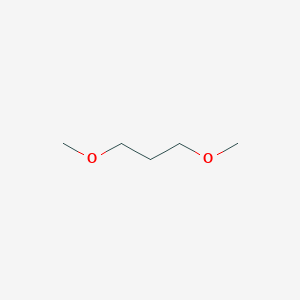
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
